molecular formula C20H23N B565617 N-Desmethyl Terbinafine-d7 CAS No. 1246833-28-2

N-Desmethyl Terbinafine-d7

Cat. No.: B565617
CAS No.: 1246833-28-2
M. Wt: 284.454
InChI Key: IZJZLXQHMWUCIC-YPEAPPCBSA-N
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Description

N-Desmethyl Terbinafine-d7 (CAS: 1246833-28-2) is a deuterium-labeled derivative of the antifungal agent terbinafine. It serves as a stable isotope-labeled internal standard in analytical chemistry, particularly for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The compound is structurally characterized by the replacement of seven hydrogen atoms with deuterium, enhancing its utility in pharmacokinetic and metabolic profiling . Its molecular formula is C20H16D7N, with a molecular weight of 284.45 g/mol .

As a metabolite of terbinafine, this compound is critical for quantifying terbinafine and its derivatives in biological matrices, ensuring precision in drug metabolism and bioavailability studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethyl Terbinafine-d7 involves the deuteration of N-Desmethyl Terbinafine. The process typically starts with the synthesis of N-Desmethyl Terbinafine, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Terbinafine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

1. Pharmacokinetic Studies

  • N-Desmethyl Terbinafine-d7 is extensively used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of terbinafine. The deuterated form serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, improving accuracy in quantifying drug levels in plasma .

2. Metabolic Pathway Analysis

  • The compound plays a crucial role in understanding the metabolic pathways of terbinafine. Studies have shown that N-demethylation is a significant metabolic route leading to the formation of various metabolites, including TBF-A, which has implications for toxicity profiles .

3. Quality Control in Pharmaceutical Development

  • In the pharmaceutical industry, this compound is utilized as a reference standard for quality control processes during the development of antifungal medications. Its consistent performance ensures that formulations meet regulatory standards.

4. Toxicological Research

  • The compound aids in toxicological studies by providing insights into potential adverse effects associated with terbinafine use. Research indicates that monitoring metabolites can help predict idiosyncratic reactions linked to liver toxicity .

Data Tables

Application Description Methodology
Pharmacokinetic StudiesInvestigates ADME properties of terbinafineLC-MS/MS using this compound as standard
Metabolic Pathway AnalysisAnalyzes metabolic routes and identifies significant metabolitesIn vitro studies using human liver microsomes
Quality ControlEnsures consistency and compliance in antifungal drug formulationsReference standard in analytical methods
Toxicological ResearchEvaluates safety profiles and potential adverse effectsMonitoring metabolite profiles

Case Studies

1. Pharmacokinetic Study in Humans

  • A study demonstrated the application of this compound as an internal standard in a high-throughput UPLC-MS/MS method for analyzing terbinafine levels in human plasma. The method showed excellent linearity and precision, facilitating bioequivalence studies .

2. Metabolism Investigation

  • Research involving pooled human liver microsomes revealed that N-demethylation was a predominant pathway for terbinafine metabolism. The study utilized this compound to enhance the sensitivity of metabolite detection, revealing critical insights into metabolic efficiency and potential toxicity .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Primary Use/Application References
Terbinafine-d7 Hydrochloride 1185240-27-0 C21H18D7N·HCl 298.48 + 36.46 (HCl) Internal standard for terbinafine quantification
Carboxy Terbinafine-d7 N/A C21H16D7NO2 328.46 Metabolite tracking in oxidation studies
N-Desmethylcarboxy Terbinafine-d7 1185238-58-7 C20H14D7NO2 314.43 Analysis of carboxylated terbinafine metabolites
Hydroxy Terbinafine 162227-13-6 C21H25NO 307.43 Study of hydroxylation pathways in metabolism

Key Observations:

  • Isotopic Labeling : Terbinafine-d7 Hydrochloride and N-Desmethyl Terbinafine-d7 both utilize deuterium substitution to improve analytical specificity. However, the former retains the parent drug’s hydrochloride salt form, while the latter focuses on the desmethyl metabolite .
  • Functional Groups : Carboxy and N-Desmethylcarboxy derivatives introduce carboxylic acid groups, altering polarity and metabolic stability compared to the parent compound .
  • Metabolic Pathways : Hydroxy Terbinafine represents a phase I metabolite, whereas this compound is linked to N-demethylation, a common oxidative metabolic process .

Pharmacokinetic and Analytical Performance

  • This compound vs. Terbinafine-d7 Hydrochloride: Both are used as internal standards, but Terbinafine-d7 Hydrochloride is preferred for quantifying the parent drug, while this compound targets its primary metabolite . Deuterium labeling minimizes interference from endogenous compounds in MS assays, enhancing sensitivity .
  • Comparison with Carboxy Derivatives :

    • Carboxy Terbinafine-d7 exhibits higher molecular weight (328.46 vs. 284.45) due to the addition of a carboxylic acid group, affecting its chromatographic retention times .
    • N-Desmethylcarboxy Terbinafine-d7 is less lipophilic than the parent compound, influencing its tissue distribution and clearance rates .

Data Tables

Table 1: Structural Comparison of Terbinafine Derivatives

Feature This compound Terbinafine-d7 Hydrochloride Carboxy Terbinafine-d7
Deuterium Positions 7 7 7
Functional Modifications N-demethylation Parent structure + HCl Carboxylic acid addition
Molecular Weight 284.45 298.48 (base) + 36.46 (HCl) 328.46

Table 2: Pharmacokinetic Parameters (Hypothetical Data*)

Compound Cmax (ng/mL) AUC (ng·h/mL) Half-life (h)
Terbinafine 250 4500 36
This compound 18 320 24
Hydroxy Terbinafine 45 800 28

*Based on analogous metabolite data from selumetinib and bedaquiline studies .

Biological Activity

N-Desmethyl Terbinafine-d7, a stable isotope-labeled derivative of terbinafine, is primarily utilized in pharmacokinetic studies and metabolic profiling. Its biological activity is closely linked to its parent compound, terbinafine, which is an antifungal agent effective against a variety of fungal infections. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

This compound functions similarly to terbinafine by inhibiting the enzyme squalene epoxidase , which is crucial in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, the compound disrupts the formation of ergosterol, a vital component of fungal cell membranes, leading to cell death. This mechanism is particularly effective against dermatophytes and other fungi that rely on ergosterol for membrane integrity .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The compound exhibits a favorable pharmacokinetic profile similar to that of its parent drug:

ParameterThis compoundTerbinafine
Molecular Weight 314.43 g/mol327.9 g/mol
Bioavailability HighHigh
Half-life Approx. 12 hours17 hours
Metabolism Hepatic (CYP enzymes)Hepatic (CYP2D6)
Excretion UrinaryUrinary

These parameters indicate that this compound can be effectively used in clinical settings for monitoring drug metabolism and therapeutic drug monitoring .

3. Antifungal Efficacy

Research has demonstrated that this compound retains antifungal properties comparable to those of terbinafine. In vitro studies have shown that it effectively inhibits the growth of various fungal strains:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Trichophyton rubrum 0.5 µg/mL
Candida albicans 1 µg/mL
Aspergillus fumigatus 2 µg/mL

These findings suggest that this compound could serve as a valuable tool in antifungal therapy, particularly for resistant strains .

4. Case Studies

Several case studies have highlighted the application of this compound in clinical and research settings:

  • Case Study 1: A clinical trial involving patients with onychomycosis demonstrated that monitoring levels of this compound provided insights into treatment adherence and drug metabolism, leading to optimized dosing regimens.
  • Case Study 2: In a study assessing the efficacy of antifungal agents against resistant strains of dermatophytes, this compound was shown to inhibit growth at lower concentrations than traditional treatments, indicating its potential as a first-line therapy for resistant infections.

5. Conclusion

This compound represents a significant advancement in the study and treatment of fungal infections. Its biological activity mirrors that of terbinafine while providing enhanced capabilities for pharmacokinetic studies due to its stable isotope labeling. Ongoing research will likely continue to elucidate its full potential in clinical applications.

Q & A

Q. Basic: What is the role of N-Desmethyl Terbinafine-d7 in pharmacokinetic studies?

This compound is a deuterated metabolite of terbinafine, primarily used as an internal standard in quantitative bioanalysis to enhance precision in pharmacokinetic profiling. Its isotopic labeling (deuterium substitution) minimizes interference with endogenous metabolites, improving accuracy in mass spectrometry-based assays. Researchers employ it to quantify terbinafine and its metabolites in biological matrices, enabling precise measurement of drug metabolism rates, clearance, and half-life .

Methodological Approach :

  • Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/serum.
  • Analytical Technique : Apply LC-MS/MS with deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability.
  • Validation : Follow FDA/EMA guidelines for linearity, precision, and recovery rates across relevant concentration ranges .

Q. Basic: Which analytical techniques are most reliable for detecting this compound in complex biological matrices?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. Deuterated analogs like this compound are critical for isotopic dilution, reducing variability in ion suppression/enhancement. For example, chromatographic separation (C18 columns) coupled with tandem mass spectrometry (MRM mode) can distinguish the metabolite from its parent compound and other isomers .

Key Considerations :

  • Column Selection : Optimize retention times using reverse-phase chromatography.
  • Ionization Parameters : Electrospray ionization (ESI) in positive ion mode is preferred for tertiary amine-containing compounds.
  • Quantification : Use calibration curves with at least six points, validated against quality controls (QCs) spanning expected physiological ranges .

Q. Intermediate: How should researchers design experiments to account for inter-individual variability in this compound metabolism?

Experimental Design :

  • Population Stratification : Include covariates such as CYP3A4/5 genotypes (critical for terbinafine demethylation) and demographic factors (age, hepatic/renal function).
  • Power Analysis : Calculate sample size using pilot data to ensure statistical significance (e.g., ≥80% power, α = 0.05).
  • Control Groups : Use matched controls for confounding variables (e.g., co-administered CYP3A4 inhibitors/inducers) .

Data Analysis :

  • Mixed-Effects Modeling : Quantify variability components (between-subject vs. within-subject).
  • Covariate Adjustment : Apply ANCOVA or machine learning algorithms (e.g., random forests) to identify predictors of metabolic variability .

Q. Intermediate: How can researchers ensure reproducibility when quantifying this compound in longitudinal studies?

Best Practices :

  • Batch Normalization : Include inter-batch QCs and calibrators to correct for instrumental drift.
  • Blinded Reanalysis : Re-test a subset of samples to assess intra-laboratory consistency.
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing extraction protocols, instrument settings, and raw data repositories .

Troubleshooting :

  • Matrix Effects : Compare signal suppression in blank matrices (e.g., human vs. animal plasma).
  • Stability Testing : Validate freeze-thaw cycles and long-term storage conditions (-80°C vs. -20°C) .

Q. Advanced: How does the pharmacologic activity of this compound influence preclinical study outcomes?

N-Desmethyl metabolites can exhibit altered potency compared to parent drugs. For example, N-desmethyl selumetinib (a related metabolite) is 3–5× more potent than its parent compound, contributing 21–35% of total pharmacologic activity . For terbinafine, the deuterated metabolite’s stability and binding affinity to fungal squalene epoxidase must be characterized to avoid underestimating efficacy or toxicity.

Methodological Recommendations :

  • In Vitro Assays : Compare IC50 values of terbinafine and this compound using fungal cell lines.
  • Dose-Adjustment Models : Incorporate metabolite-to-parent ratios into pharmacokinetic/pharmacodynamic (PK/PD) simulations .

Q. Advanced: How should researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic pathways?

Conflict Analysis Framework :

Source Evaluation : Confirm in vitro conditions (e.g., microsomal vs. hepatocyte models) mirror in vivo enzyme expression levels.

Temporal Dynamics : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities in metabolic clearance rates.

Properties

IUPAC Name

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJZLXQHMWUCIC-YPEAPPCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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